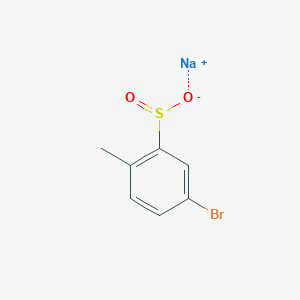

Sodium 5-bromo-2-methylbenzene-1-sulfinate

Description

Properties

Molecular Formula |

C7H6BrNaO2S |

|---|---|

Molecular Weight |

257.08 g/mol |

IUPAC Name |

sodium;5-bromo-2-methylbenzenesulfinate |

InChI |

InChI=1S/C7H7BrO2S.Na/c1-5-2-3-6(8)4-7(5)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |

InChI Key |

OEDAFTVJHVXOCA-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Procedure

Step 1: Bromination

- The starting material, 2-methylbenzenesulfonic acid, undergoes electrophilic aromatic substitution with bromine or brominating agents such as N-bromosuccinimide (NBS).

- Reaction conditions typically involve solvents like dimethylformamide or tetrahydrofuran at controlled temperatures (0–10°C) to minimize polybromination.

- Optimization studies indicate that using 1.22 equivalents of NBS at low temperature yields the desired monobrominated intermediate with minimal dibromo by-products.

Step 2: Sulfination

- The brominated intermediate is subjected to sulfination using sulfur dioxide and a suitable reducing or oxidizing agent to form the corresponding sulfinic acid.

- Alternatively, sodium sulfite can be used to introduce the sulfinate group directly.

- Reaction parameters such as temperature, solvent, and reaction time are adjusted to maximize conversion efficiency.

Step 3: Neutralization

- The sulfinic acid intermediate is neutralized with sodium hydroxide to form this compound.

- pH control is critical to ensure complete conversion and prevent side reactions.

Step 4: Purification

- Crystallization or recrystallization techniques using solvents like acetonitrile or water are employed to obtain the compound in high purity.

- Continuous flow reactors and automated pH control systems are used in industrial settings to enhance reproducibility and scale-up feasibility.

Industrial Scale-Up Considerations

- Continuous sulfonation processes have been developed to maintain consistent reaction conditions, improving yield and product quality.

- Automated neutralization and purification systems reduce manual intervention and contamination risks.

- The process has been scaled to produce batches exceeding 70 kilograms with yields around 24% for related intermediates, demonstrating feasibility for commercial production.

Comparative Analysis of Bromination Agents

| Brominating Agent | Reaction Temperature (°C) | Equivalents Used | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | 0–10 | 1.22 | High | High | Preferred due to lower dibromo by-products |

| Molecular Bromine (Br2) | 0–10 | 1.0 | Moderate | Moderate | Higher dibromo impurity formation |

Table 1: Optimization of bromination conditions for intermediate synthesis.

Mechanistic Insights

The bromination proceeds via electrophilic aromatic substitution, where the bromine electrophile preferentially attacks the 5-position relative to the methyl substituent due to steric and electronic effects. The sulfination step involves nucleophilic attack of sulfur dioxide or sulfite species on the aromatic ring, forming sulfinic acid intermediates stabilized by resonance.

Neutralization converts the acidic sulfinic group to its sodium salt, enhancing solubility and stability for further synthetic applications.

Research Findings and Data Summary

- Bromination with NBS at low temperature yields predominantly the monobrominated product, minimizing dibromo impurities that complicate purification.

- Sulfination via sulfur dioxide and sodium sulfite is efficient under controlled conditions, producing sulfinic acid intermediates with high conversion.

- The overall synthetic route is amenable to scale-up, with continuous flow reactors and automated pH control improving reproducibility and cost efficiency.

- Purification by crystallization ensures the final product meets the high purity standards required for pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions: Sodium 5-bromo-2-methylbenzene-1-sulfinate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates.

Reduction Reactions: It can be reduced to form corresponding sulfides.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and aryl halides, typically under basic conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products:

Substitution Reactions: Products include various sulfonylated derivatives.

Oxidation Reactions: Products include sulfonic acids and sulfonates.

Reduction Reactions: Products include sulfides and thiols.

Scientific Research Applications

It seems that the query contains a typo and is asking for information about "Sodium 5-bromo-2-methylbenzene-1-sulfinate," but the search results are for "Sodium 2-bromo-5-methylbenzene-1-sulfinate". Assuming that the user meant to ask about "Sodium 2-bromo-5-methylbenzene-1-sulfinate", the information below is for that compound.

Sodium 2-bromo-5-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula . It is a sodium salt of 2-bromo-5-methylbenzenesulfinic acid and is used in various chemical reactions and industrial applications. The compound is known for its versatility in organic synthesis, particularly in the formation of carbon-sulfur bonds.

Scientific Research Applications

Sodium 2-bromo-5-methylbenzene-1-sulfinate has a wide range of applications in scientific research:

- Chemistry It is used as a building block in the synthesis of complex organosulfur compounds.

- Biology It is used in the study of enzyme mechanisms involving sulfur-containing substrates.

- Industry It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Chemical Reactions

Sodium 2-bromo-5-methylbenzene-1-sulfinate undergoes various chemical reactions:

- Oxidation It can be oxidized to form sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate. The major product of oxidation is 2-bromo-5-methylbenzenesulfonic acid.

- Reduction It can be reduced to form sulfides. Reducing agents such as lithium aluminum hydride are used. The major product of reduction is 2-bromo-5-methylbenzenesulfide.

- Substitution It participates in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Nucleophiles like amines and thiols are commonly used in substitution reactions. It produces various substituted benzenesulfinates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of sodium 5-bromo-2-methylbenzene-1-sulfinate involves its ability to act as a sulfonylating agent. The sulfonate group can react with nucleophiles, leading to the formation of sulfonylated products. This reactivity is utilized in various synthetic applications, where the compound serves as a source of the sulfonyl group.

Molecular Targets and Pathways:

Nucleophilic Substitution: The sulfonate group targets nucleophiles, facilitating substitution reactions.

Oxidation and Reduction Pathways: The compound can undergo oxidation and reduction, leading to the formation of sulfonic acids, sulfonates, sulfides, and thiols.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight | Substituents (Position) | CAS Number | Key Features |

|---|---|---|---|---|---|

| Sodium 5-bromo-2-fluorobenzene-1-sulfinate | C₆H₄BrFO₂S | 259.06 g/mol | Br (5), F (2) | - | High electronegativity from F |

| Sodium 5-bromo-2,4-dimethoxybenzene-1-sulfinate | C₈H₈BrNaO₄S | 303.11 g/mol | Br (5), OCH₃ (2,4) | 1522900-74-8 | Electron-donating methoxy groups |

| Sodium 2-bromo-5-(methoxycarbonyl)benzene-1-sulfinate | C₈H₆BrNaO₄S | 301.09 g/mol | Br (2), COOCH₃ (5) | 1852419-43-2 | Ester functional group |

Sodium 5-bromo-2-fluorobenzene-1-sulfinate

- Structural Features : The fluorine atom at position 2 introduces strong electronegativity, which enhances the sulfinate group’s stability by withdrawing electron density. This contrasts with the methyl group in the parent compound, which donates electrons .

- Reactivity : Fluorine’s inductive effect may reduce nucleophilicity at the sulfinate site compared to methyl-substituted analogs, making it less reactive in certain coupling reactions.

- Applications : Likely used in fluorinated pharmaceutical intermediates, leveraging C–F bond stability .

Sodium 5-bromo-2,4-dimethoxybenzene-1-sulfinate

- Structural Features: Methoxy groups at positions 2 and 4 act as electron donors, increasing electron density on the aromatic ring. This may enhance solubility in polar solvents compared to the methyl-substituted compound .

- Reactivity : The electron-rich environment could accelerate electrophilic substitution but may deactivate the sulfinate group.

- Applications: Potential use in synthesizing polyphenolic ligands or agrochemicals due to its substituted aromatic system .

Sodium 2-bromo-5-(methoxycarbonyl)benzene-1-sulfinate

- Structural Features: The methoxycarbonyl group at position 5 introduces an ester functionality, offering a site for further hydrolysis or aminolysis. The bromine at position 2 creates steric and electronic effects distinct from the parent compound .

- Reactivity : The ester group may participate in nucleophilic acyl substitution, expanding its utility in multi-step syntheses.

- Applications : Suitable for constructing ester-containing polymers or bioactive molecules .

Key Observations and Limitations

Substituent Effects :

- Electron-withdrawing groups (e.g., F, Br) reduce ring electron density, while electron-donating groups (e.g., OCH₃, CH₃) enhance it. This directly influences sulfinate reactivity in cross-coupling reactions.

- Steric hindrance from bulkier groups (e.g., COOCH₃) may limit accessibility to the sulfinate group.

Data Gaps :

- Critical parameters such as melting points, solubility, and spectroscopic data (NMR, IR) are absent in the provided evidence, limiting a comprehensive comparison.

- Synthetic routes and stability under various conditions (e.g., pH, temperature) remain unaddressed.

Research Needs :

- Systematic studies comparing reaction yields and kinetics across these analogs are essential for optimizing their use in industrial applications.

Biological Activity

Sodium 5-bromo-2-methylbenzene-1-sulfinate is an organosulfur compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, and biological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonate group attached to a brominated aromatic ring. Its molecular formula is with a molecular weight of approximately 257.08 g/mol. The compound's structure is characterized by:

- Bromine atom at the 5-position of the benzene ring

- Methyl group at the 2-position

- Sulfinate group which enhances its solubility and bioavailability

These structural features contribute to its reactivity and potential applications in medicinal chemistry and organic synthesis .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Bromination : The starting material, 2-methylbenzenesulfonic acid, undergoes bromination to introduce the bromine atom.

- Sulfination : The resulting compound is treated with sodium sulfite to form the sulfonate group.

This two-step process can be optimized for yield and purity through various reaction conditions .

Biological Activity

Research into the biological activity of this compound is limited but suggests several promising avenues:

- Antimicrobial Properties : Compounds with similar structures have been studied for their antimicrobial and antifungal activities. The presence of the sulfonate group may enhance these properties by improving solubility in biological systems .

- Enzyme Inhibition : Preliminary studies indicate that this compound may interact with specific enzymes or receptors, potentially leading to inhibition or modulation of biological pathways crucial for therapeutic applications .

Comparative Analysis with Related Compounds

To better understand the unique characteristics of this compound, it is useful to compare it with other sodium sulfinates:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Sodium benzenesulfinate | Simple aryl sulfonate | Commonly used as a reagent in organic synthesis. |

| Sodium p-toluenesulfinate | Methyl group at para position | Enhanced reactivity due to electron-donating methyl group. |

| Sodium methanesulfinate | Methyl group directly attached to sulfur | Used in various reduction reactions. |

| This compound | Bromine at 5-position, methyl at 2-position | Increased reactivity and enhanced solubility in organic solvents. |

The presence of bromine enhances its reactivity compared to other sodium sulfinates, making it particularly interesting for synthetic applications .

Case Studies and Research Findings

Although specific case studies on this compound are scarce, related compounds have shown significant results in various studies:

- Antimicrobial Activity : A study demonstrated that structurally similar sulfinates exhibited varying degrees of antimicrobial efficacy against common pathogens, suggesting that this compound could possess similar properties .

- Enzyme Interaction Studies : Research involving enzyme assays indicated that certain sulfinates can inhibit key enzymes involved in metabolic pathways, hinting at potential therapeutic roles for this compound .

- Pharmacokinetics : Investigations into the pharmacokinetic profiles of related compounds revealed that modifications in structure significantly affect bioavailability and metabolic stability, which are crucial for drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.